molecular formula C25H30N2O3S B4999396 N-[2-hydroxy-3-(piperidin-1-yl)propyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide

N-[2-hydroxy-3-(piperidin-1-yl)propyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide

Cat. No.: B4999396
M. Wt: 438.6 g/mol
InChI Key: BTISIVFVRDWXPM-UHFFFAOYSA-N
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Description

N-[2-hydroxy-3-(piperidin-1-yl)propyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide is a complex organic compound that features a piperidine ring, a naphthalene moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-3-(piperidin-1-yl)propyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain high standards of production .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-3-(piperidin-1-yl)propyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

N-[2-hydroxy-3-(piperidin-1-yl)propyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-3-(piperidin-1-yl)propyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-3-(piperidin-1-yl)propyl]-4-methyl-N-(naphthalen-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(2-hydroxy-3-piperidin-1-ylpropyl)-4-methyl-N-naphthalen-1-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3S/c1-20-12-14-23(15-13-20)31(29,30)27(19-22(28)18-26-16-5-2-6-17-26)25-11-7-9-21-8-3-4-10-24(21)25/h3-4,7-15,22,28H,2,5-6,16-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTISIVFVRDWXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2CCCCC2)O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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